molecular formula C25H23N9O5 B11550454 N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11550454
M. Wt: 529.5 g/mol
InChI Key: DTIPVKVQVZRUCK-WGOQTCKBSA-N
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Description

N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Hydrazinyl Group: The hydrazinyl group is added through condensation reactions with hydrazine derivatives.

    Addition of the Nitro Groups: The nitro groups are introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and hydrazinyl groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Products may include amino derivatives.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The nitro and hydrazinyl groups may play a role in these interactions, potentially leading to the inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-1-yl)-1,3,5-triazin-2-amine
  • N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

The presence of the piperidinyl group in N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C25H23N9O5

Molecular Weight

529.5 g/mol

IUPAC Name

4-N-(4-nitrophenyl)-2-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H23N9O5/c35-33(36)19-9-7-18(8-10-19)27-23-28-24(30-25(29-23)32-13-2-1-3-14-32)31-26-16-21-11-12-22(39-21)17-5-4-6-20(15-17)34(37)38/h4-12,15-16H,1-3,13-14H2,(H2,27,28,29,30,31)/b26-16+

InChI Key

DTIPVKVQVZRUCK-WGOQTCKBSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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